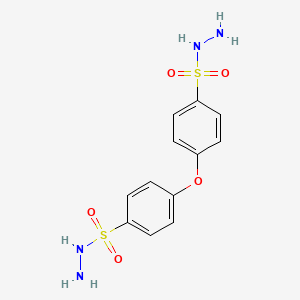

4,4'-Oxybis(benzenesulfonyl hydrazide)

Übersicht

Beschreibung

4,4’-Oxybis(benzenesulfonyl hydrazide) is a chemical compound with the molecular formula C12H14N4O5S2 and a molecular weight of 358.39 g/mol . It is known for its use as a crosslinking agent and a curing agent in the production of polymers and resins . This compound is also utilized as a blowing agent for sponge rubber and expanded plastics .

Vorbereitungsmethoden

The synthesis of 4,4’-Oxybis(benzenesulfonyl hydrazide) typically involves the reaction of diphenyl ether with chlorosulfonic acid to form 4,4’-oxydibenzenesulfonyl chloride, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions include maintaining the temperature at around 30-40°C and using an excess of chlorosulfonic acid .

Analyse Chemischer Reaktionen

Thermal Decomposition

OBSH primarily functions as a blowing agent due to its controlled thermal decomposition, releasing gases that create cellular structures in polymers. Key characteristics include:

| Property | Value/Outcome | Source |

|---|---|---|

| Decomposition onset (T₅%) | 150–160°C (302–320°F) | |

| Major gaseous products | N₂, SO₂, H₂O | |

| Activation energy (Eₐ) | 143 kJ/mol (urea-activated system) |

Mechanism :

- Above 150°C, OBSH undergoes exothermic decomposition :

- Urea addition lowers decomposition temperature by 20–30°C, enhancing gas yield in unsaturated polyester resins .

Reactivity with Acids and Oxidizing Agents

OBSH’s azide groups (-NHNH₂) render it highly reactive under acidic or oxidizing conditions :

| Reaction Type | Conditions | Products/Outcome | Hazard |

|---|---|---|---|

| Acid exposure | HCl, H₂SO₄ | Toxic gases (e.g., HCN, SOₓ) | Respiratory irritation |

| Oxidizer interaction | KMnO₄, HNO₃ | Violent decomposition | Explosion risk |

Key Findings :

- Mixing with metal salts (e.g., Fe³⁺, Cu²⁺) sensitizes OBSH, increasing detonation risk .

- Reactions with halogenated organics (e.g., CCl₄) produce flammable gases (e.g., CH₄) .

Substitution and Reduction Reactions

Though less studied industrially, OBSH participates in nucleophilic substitutions and reductions :

a) Nucleophilic Substitution

- Hydrazide groups react with alkyl halides (e.g., CH₃I):

- Products include sulfonamide derivatives, though yields depend on solvent polarity .

b) Reduction

- Catalytic hydrogenation (H₂/Pd) reduces -NHNH₂ to -NH₂:

- Limited industrial relevance due to competing decomposition pathways.

Hazardous Polymerization and Byproduct Formation

OBSH’s decomposition in polymer matrices generates residual compounds impacting material properties :

| Byproduct | Source | Impact on Polymers |

|---|---|---|

| Sulfonic acid derivatives | SO₂ hydration | Reduced thermal stability |

| Aromatic amines | Hydrazine degradation | Potential carcinogenicity |

Mitigation Strategies :

Environmental and Biological Degradation

Wissenschaftliche Forschungsanwendungen

Rubber Industry

OBSH is predominantly used as a foaming agent in the production of rubber products. It enhances the cushioning properties of rubber by enabling the formation of closed-cell foam structures. This application is crucial for creating gaskets, seals, and vibration dampeners that require specific mechanical properties and durability .

Polymeric Materials

In the polymer industry, OBSH is utilized as a blowing agent for various plastic products. Its decomposition upon heating releases gases like nitrogen, which create bubbles in the polymer matrix. This process results in a lightweight foamed product that retains structural integrity while reducing overall density .

Polyurethane Foams

OBSH is also employed in synthesizing polyurethane foams, particularly where high thermal insulation properties are essential. The foaming process initiated by OBSH leads to materials that are ideal for applications in construction, refrigeration, and automotive industries due to their excellent insulating capabilities .

Thermal Insulation Materials

The ability of foams produced using OBSH to provide effective thermal insulation makes them suitable for various construction applications. These materials are used in doors, panels, and engine components where minimizing heat transfer is critical .

Case Study 1: Use of OBSH in Rubber Products

A study highlighted the effectiveness of OBSH as a blowing agent in rubber formulations aimed at enhancing cushioning properties. The resulting products demonstrated improved performance characteristics compared to traditional rubber formulations without blowing agents.

Case Study 2: Thermal Insulation Applications

Research conducted on polyurethane foams synthesized using OBSH revealed significant improvements in thermal insulation properties compared to conventional materials. The study emphasized the compound's role in creating lightweight yet highly effective insulating materials suitable for modern construction needs.

Wirkmechanismus

The mechanism of action of 4,4’-Oxybis(benzenesulfonyl hydrazide) involves its ability to release nitrogen gas upon decomposition, which creates a foaming effect in polymers and resins . This compound acts as a crosslinking agent by forming covalent bonds between polymer chains, thereby enhancing the mechanical properties of the final product . The molecular targets and pathways involved include the reaction with hydrazine hydrate and the formation of 4,4’-oxydibenzenesulfonyl chloride .

Vergleich Mit ähnlichen Verbindungen

4,4’-Oxybis(benzenesulfonyl hydrazide) is unique in its ability to act as both a crosslinking agent and a blowing agent . Similar compounds include azodicarboxamide and 2,2’-azobis(2-methylpropionitrile), which are also used as blowing agents in the production of foamed plastics . 4,4’-Oxybis(benzenesulfonyl hydrazide) is preferred for its superior foaming properties and lower toxicity .

Biologische Aktivität

4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) is a synthetic organic compound with the molecular formula and a molecular weight of 358.39 g/mol. It is primarily utilized in industrial applications, particularly as a blowing agent in the production of foamed polymer materials. This compound decomposes upon heating to release gases like nitrogen and sulfur dioxide, which create a foamed structure within polymers.

The biological activity of OBSH is largely tied to its chemical structure and reactivity. As an azide derivative, OBSH can interact with various biomolecules, influencing cellular processes through the following mechanisms:

- Cellular Effects : OBSH affects cell signaling pathways and gene expression, potentially leading to cellular stress due to the release of nitrogen gas during decomposition.

- Enzyme Interactions : The compound can inhibit or activate specific enzymes, which may alter metabolic pathways and gene expression profiles within cells.

Pharmacokinetics

OBSH is known to be insoluble in water , which affects its bioavailability and distribution within biological systems. It is stable under inert atmospheric conditions but can decompose at elevated temperatures, releasing reactive intermediates that can interact with cellular components.

Toxicological Profile

Research has indicated that OBSH exhibits mutagenic activity in vitro. For instance, bacterial reverse mutation tests have shown positive results for mutagenicity . However, studies have also reported an absence of in vivo mutagenicity in specific animal models, indicating that while OBSH has the potential for genetic damage under certain conditions, it may not exhibit this effect consistently across different biological systems .

Dosage Effects

The effects of OBSH vary significantly based on dosage. At lower concentrations, it may have minimal impact on cellular functions; however, at higher doses, it can induce significant toxicity and adverse effects on cellular metabolism and viability.

Case Studies

- In Vitro Studies : In vitro studies demonstrated that OBSH can induce mutagenic effects in bacterial strains, suggesting a potential risk for genetic alterations .

- In Vivo Studies : A study conducted using Muta™ mice reported no significant mutagenic effects in liver and glandular stomach tissues when exposed to OBSH, highlighting the complexity of its biological interactions and the need for further research to understand its safety profile fully .

Comparative Analysis

| Property | 4,4'-Oxybis(benzenesulfonyl hydrazide) | Other Similar Compounds |

|---|---|---|

| Molecular Formula | Varies | |

| Solubility | Insoluble in water | Varies |

| Primary Use | Blowing agent | Varies |

| Mutagenicity (In Vitro) | Positive | Varies |

| Mutagenicity (In Vivo) | Negative (in specific studies) | Varies |

Eigenschaften

IUPAC Name |

4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5S2/c13-15-22(17,18)11-5-1-9(2-6-11)21-10-3-7-12(8-4-10)23(19,20)16-14/h1-8,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOCQTNZUPTTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NN)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5S2 | |

| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026499 | |

| Record name | 4,4'-Oxybis(benzenesulfohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyloxide-4,4'-disulfonyl hydrazide appears as a colorless, crystalline solid with a geranium-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Moderately toxic by ingestion, inhalation and skin absorption. Readily ignited by sparks or flames and burns intensely and persistently., Dry Powder; Liquid; Other Solid, White odorless solid; [HSDB] Fine, white powder; [ACGIH], A colorless, crystalline solid with a geranium-like odor. | |

| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in acetone; moderately soluble in ethanol and polyethylene glycols; insoluble in water and gasoline | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.52 | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.52 | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

6.91x10-11 mmHg (est) | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Fine white crystalline powder | |

CAS No. |

80-51-3 | |

| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OBSH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celogen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Oxybis(benzenesulfohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydi(benzenesulphonohydrazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONIC ACID, 4,4'-OXYBIS-, DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70377EJ95Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

150-160 °C (decomposes), 302-320 °F | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) in the context of the provided research?

A1: OBSH is primarily used as a blowing agent to create foamed polymer materials. [, , ] This means it decomposes upon heating to release gases, creating bubbles within the polymer matrix, ultimately leading to a foam structure.

Q2: How does the decomposition temperature of OBSH compare to other blowing agents, and how does this affect its application in polymer processing?

A2: Research indicates that the onset decomposition temperature (T2(5%)) of OBSH in plastisol is a crucial factor in foam quality. [] The study comparing OBSH to azodicarbonamide and sodium bicarbonate found that an optimal temperature difference exists between the blowing agent's decomposition temperature and the polymer's maximum viscosity temperature (Tηmax). A larger difference [T2(5%) – Tηmax], when T2(5%) falls within the appropriate processing window for the polymer, generally leads to higher quality foams. []

Q3: Can OBSH be chemically modified to alter its properties as a blowing agent?

A3: Yes, one study demonstrates the synthesis of a polymeric blowing agent derived from OBSH. [] Researchers synthesized methacryloyloxybis(benzenesulfonyl hydrazide) (MAOBSH) by reacting OBSH with methacryloyl chloride. Polymerization of MAOBSH resulted in a polymeric blowing agent (PFA) with a decomposition temperature of 245°C. This temperature could be further reduced to approximately 160°C by incorporating an activator like surface-treated urea. []

Q4: What are the advantages of using a polymeric blowing agent like poly(MAOBSH) derived from OBSH compared to directly using OBSH as a blowing agent?

A4: Poly(MAOBSH) demonstrated superior compatibility with the polymer matrix compared to directly adding OBSH. [] This improved compatibility resulted in foams with enhanced structural properties, including a finer and more uniform cell structure, smoother skin, and better mechanical properties like increased elongation and reduced compression set. []

Q5: Are there any environmental concerns associated with using OBSH as a blowing agent?

A5: While the provided abstracts do not directly address environmental impacts, one abstract mentions an environmental risk assessment of OBSH. [] This suggests potential concerns regarding its use and disposal, highlighting the need to investigate its ecotoxicological effects and explore strategies for responsible waste management.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.